3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a thioether-linked 2-oxo-2-(pyrrolidin-1-yl)ethyl chain. A methyl group bridges the triazole to a benzo[d]thiazol-2(3H)-one moiety.
Properties
IUPAC Name |
3-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S2/c28-20(25-12-6-7-13-25)15-30-21-24-23-19(27(21)16-8-2-1-3-9-16)14-26-17-10-4-5-11-18(17)31-22(26)29/h1-5,8-11H,6-7,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPGXXAQIDVYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by forming favorable interactions with active residues of ATF4 and NF-kB proteins. This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, it reduces the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production. It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3.
Biological Activity
The compound 3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that integrates multiple pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure
The compound features several key functional groups:
- Pyrrolidine moiety : Known for its role in various bioactive compounds.
- Thiazole and triazole rings : Associated with diverse biological activities including antimicrobial and anticancer properties.
The molecular formula can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. The presence of the triazole ring in this compound is particularly noteworthy as it has been shown to enhance activity against a range of pathogens, including resistant strains of bacteria.
| Compound | Activity | Reference |
|---|---|---|
| 3-(4-Amino-5-methylthiazolyl)-1,2,4-triazole | Antibacterial | |
| 4-(5-(Thiazolyl)-1,3,4-Oxadiazole | Antifungal |
Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiazole derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported that thiazole-containing compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways.
The proposed mechanism of action for the anticancer activity includes:
- Inhibition of DNA synthesis : Compounds with triazole moieties often interfere with nucleic acid synthesis.
- Induction of apoptosis : Certain derivatives promote programmed cell death in tumor cells.
- Cell cycle arrest : Some studies suggest that these compounds can induce G0/G1 phase arrest in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Triazole Derivatives : A study demonstrated that triazole derivatives showed significant inhibition of tumor growth in vivo models, suggesting their potential as therapeutic agents against cancer .
- Antimicrobial Study : Another investigation highlighted the effectiveness of thiazole-containing compounds against multi-drug resistant bacteria, showcasing their potential as novel antibiotics .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Structural and Functional Differences
Core Heterocycles: The target compound’s 1,2,4-triazole core contrasts with pyrazolo[3,4-d]pyrimidine () and thiazolidin-4-one ().
Substituent Effects :
- The pyrrolidinyl group in the target compound introduces basicity, improving solubility in acidic environments compared to the neutral thiophene or furan groups in .
- The benzo[d]thiazol-2-one moiety may confer enhanced metabolic stability over simpler thiophene or pyridine substituents due to its fused aromatic system .
Bioactivity Implications :
- Compounds with thioether linkages (e.g., target compound and 4a–4c) exhibit improved oxidative stability compared to ethers or amines, which aligns with antimicrobial activity trends in .
- Fluorinated analogues () show higher kinase inhibition potency, suggesting that halogenation in the target compound’s phenyl group could further optimize activity .
Research Findings and Gaps
- Bioactivity Data : While the target compound’s structural relatives (e.g., 4a–4c) show antimicrobial and antitumor activity, direct assays for the target are lacking.
- Solubility and ADME : The pyrrolidinyl group may enhance solubility, but the bulky benzothiazol-2-one could reduce bioavailability compared to smaller substituents in .
Q & A
Q. Methodological Approach :
- Standardize assays using clinically relevant cell lines (e.g., NCI-60 panel) and validate purity via HPLC .
- Compare data with structurally similar analogs (e.g., pyrazole-thiazolidinone hybrids) to identify structure-activity trends .
What strategies are effective for optimizing reaction yields in large-scale synthesis?
Advanced Question
Key strategies include:
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions.
- Catalyst screening : Test Pd/C or CuI for coupling steps.
- Continuous flow reactors : Improve temperature control and scalability (yields up to 78% reported for analogous compounds) .
Q. Methodological Workflow :
Synthesize derivatives with targeted substitutions (e.g., -Cl, -OCH₃).
Evaluate cytotoxicity (MTT assay) and mechanism (flow cytometry for apoptosis).
Cross-validate with molecular docking to predict binding affinity for kinases .
What analytical techniques are critical for confirming the compound’s structural integrity?
Basic Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methylene bridge formation (δ 4.2–4.5 ppm) and triazole-thioether linkage.
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ ~520–530 m/z).
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
How can researchers design experiments to probe the compound’s mechanism of action?
Advanced Question
Target identification : Perform kinome-wide profiling or thermal shift assays to identify binding proteins.
Pathway analysis : RNA-seq or phosphoproteomics to map affected signaling pathways (e.g., PI3K/AKT).
In vivo validation : Use xenograft models with dose-response studies (10–50 mg/kg, oral administration) .
Contradiction Analysis : If conflicting kinase inhibition data arise, validate using recombinant enzyme assays under standardized ATP concentrations .
What are the stability challenges for this compound under physiological conditions?
Advanced Question
The compound may degrade via:
- Hydrolysis : Susceptibility of the thioether linkage at acidic pH (e.g., gastric fluid).
- Oxidation : Benzothiazole moiety prone to epoxidation in liver microsomes.
Q. Methodological Solutions :
- Stability testing : Incubate in simulated gastric fluid (pH 1.2) and analyze degradation products via LC-MS.
- Prodrug design : Mask the thioether with a cleavable ester group to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
